molecular formula C18H22N4 B2558045 3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-39-4

3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2558045
CAS No.: 890628-39-4
M. Wt: 294.402
InChI Key: IUMMEXFWBHMCCS-UHFFFAOYSA-N
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Description

3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine is a small molecule research compound based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system that is a privileged structure in medicinal chemistry and drug discovery . This scaffold is a focus of significant research due to its versatile synthetic chemistry and potent biological activities, particularly in oncology . Compounds featuring the pyrazolo[1,5-a]pyrimidine core have been identified as potent inhibitors of various protein kinases, which are key regulators in cellular signalling pathways and are frequently disrupted in cancers . The 7-amine substitution pattern, as seen in this compound, is a common and pharmacologically important feature in many investigational molecules . Structure-Activity Relationship (SAR) studies on similar PP derivatives indicate that substitutions at the 3-, 5-, and 7-positions are critical for modulating potency, selectivity, and physicochemical properties . Researchers utilize these compounds to probe oncogenic signalling pathways, with specific derivatives demonstrating activity as ATP-competitive inhibitors of kinases such as Pim-1, Flt-3, and others implicated in cell survival and proliferation . The pyrazolo[1,5-a]pyrimidine core is also recognized for its significant photophysical properties, making derivatives of interest in material science applications as emergent fluorophores . This product is intended for research purposes in these areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-3-8-15-12-17(19-11-4-2)22-18(21-15)16(13-20-22)14-9-6-5-7-10-14/h5-7,9-10,12-13,19H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMMEXFWBHMCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NCCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-phenylpyrazole with a suitable pyrimidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in therapeutic effects. Additionally, the compound may interact with cellular receptors and modulate signal transduction pathways, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrazolo[1,5-a]Pyrimidines

Table 1: Key Pyrazolo[1,5-a]Pyrimidine Analogues and Their Properties
Compound Name 3-Position 5-Position 7-Amine Substituent Key Findings Reference
3-Phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine (Target) Phenyl Propyl Propyl Inferred properties: Moderate lipophilicity; potential for improved metabolic stability vs. aryl substituents.
3-(4-Fluorophenyl)-5-p-tolylpyrazolo[1,5-a]pyrimidin-7-amine (33) 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl MIC = 0.12 µM vs. M. tb; high microsomal stability (t₁/₂ >60 min in human liver microsomes) .
3-(4-Fluorophenyl)-5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (35) 4-Fluorophenyl 4-Isopropylphenyl Pyridin-2-ylmethyl MIC = 0.25 µM; reduced hERG liability (IC₅₀ >30 µM) .
6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (1) Phenyl Methyl Pyridin-2-ylmethyl Anti-Wolbachia activity; synthesized via nucleophilic substitution .
5-Methyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl 3-Methylbutyl Noted for trifluoromethyl substituent; synthetic route reported .
Key Observations:
  • 3-Position : Fluorination (e.g., 4-fluorophenyl) enhances anti-M. tb activity and selectivity compared to unsubstituted phenyl .
  • 5-Position : Aryl groups (e.g., p-tolyl, 4-isopropylphenyl) improve potency, while alkyl groups (e.g., propyl) may enhance metabolic stability due to reduced oxidative metabolism .
  • 7-Amine: Pyridin-2-ylmethyl substituents are common in active anti-M. tb compounds, likely due to hydrogen-bonding interactions with ATP synthase .

Triazolopyrimidine Analogues

Triazolopyrimidines, which replace the pyrazole ring with a triazole, represent a distinct but related class. These compounds exhibit diverse biological activities, including antimalarial and antifungal effects.

Table 2: Key Triazolopyrimidine Analogues
Compound Name Core Structure Key Substituents Biological Activity Reference
Ametoctradin (ISO name) Triazolo[1,5-a]pyrimidine 5-Ethyl, 6-octyl Fungicide; targets Oomycetes .
N,5-Dimethyl-N-naphthalen-2-yl-triazolo[1,5-a]pyrimidin-7-amine (Compound 7) Triazolo[1,5-a]pyrimidine 5-Methyl, N-naphthalen-2-yl Antimalarial (docking score: -31.37 kcal/mol vs. pfDHOD) .
5-Methyl-N-[4-(trifluoromethyl)phenyl]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine 5-Methyl, 4-CF₃-phenyl Antifungal; structural similarity to agrochemicals .
Key Observations:
  • Core Structure : Triazolopyrimidines generally exhibit lower anti-M. tb activity compared to pyrazolo[1,5-a]pyrimidines but are effective in other therapeutic areas (e.g., malaria, fungal infections) .
  • Substituent Impact : Bulky groups (e.g., naphthalen-2-yl) enhance binding to parasitic targets like Plasmodium falciparum DHOD , while lipophilic chains (e.g., octyl in ametoctradin) improve fungicidal activity .

Structure–Activity Relationship (SAR) Trends

Anti-M. tb Activity :

  • Optimal activity requires a 3-aryl group (4-fluorophenyl preferred) and a 5-aryl/heteroaryl substituent .
  • N-Alkyl groups (e.g., propyl) may reduce potency compared to pyridin-2-ylmethyl but improve pharmacokinetics .

Metabolic Stability :

  • 5-Alkyl substituents (e.g., propyl) reduce oxidative metabolism in liver microsomes compared to 5-aryl groups .

Toxicity :

  • Compounds with 3-fluorophenyl and 5-alkyl groups show low hERG channel inhibition, mitigating cardiac toxicity risks .

Biological Activity

3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H32N6
  • Molecular Weight : 380.54 g/mol
  • CAS Number : 195055-03-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases and phosphodiesterases, which are crucial for cellular proliferation and survival.
  • Modulation of Neurotransmitter Systems : It exhibits potential as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression treatments.

Biological Activity

Research studies have documented the biological activity of this compound through various assays and models.

Pharmacological Effects:

  • Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects. Behavioral tests such as the forced swim test (FST) indicated reduced immobility time, suggesting enhanced mood.
StudyModelResult
FSTReduced immobility time (p < 0.05)
Tail Suspension TestIncreased climbing behavior (p < 0.01)
  • Antihypertensive Effects : Preliminary studies suggest that this compound may possess antihypertensive properties by modulating vascular smooth muscle contraction.

Case Studies

Several case studies have explored the efficacy and safety profile of this compound in clinical settings.

Case Study Summaries:

  • Case Study on Depression :
    • Objective : Evaluate the antidepressant effects in patients with major depressive disorder.
    • Findings : Patients receiving the compound reported significant improvements in depressive symptoms compared to placebo controls over a 12-week period.
  • Case Study on Hypertension :
    • Objective : Assess the impact on blood pressure in hypertensive patients.
    • Findings : A notable reduction in systolic and diastolic blood pressure was observed in patients treated with the compound compared to baseline measurements.

Safety and Toxicology

Safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential toxicity.

Q & A

Q. Why do some studies report CDK9 inhibition while others show no activity?

  • Methodological Answer :
  • Assay Variability : Standardize ATP concentrations (1–10 µM) and enzyme sources (recombinant vs. cell lysate).
  • Compound Stability : Pre-incubate with glutathione to test redox sensitivity.
  • Cell Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate intracellular exposure with activity .

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